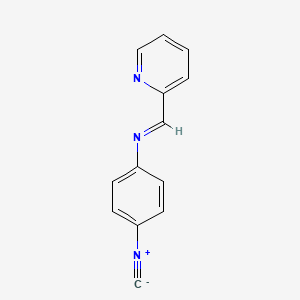
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-: is a chemical compound with the molecular formula C13H9N3 It is known for its unique structure, which includes both an isocyano group and a pyridinylmethylene group attached to a benzenamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- typically involves the reaction of 4-isocyanobenzenamine with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
While specific industrial production methods for Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound is produced in sufficient quantities for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, reduction may produce amines, and substitution reactions can result in a variety of substituted benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, while the pyridinylmethylene group can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-]
- Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-
Uniqueness
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- is unique due to the presence of both an isocyano group and a pyridinylmethylene group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack one or both of these functional groups.
Propriétés
Numéro CAS |
628728-88-1 |
|---|---|
Formule moléculaire |
C13H9N3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-(4-isocyanophenyl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C13H9N3/c1-14-11-5-7-12(8-6-11)16-10-13-4-2-3-9-15-13/h2-10H |
Clé InChI |
YXWGWQSMPQGLFK-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=CC=C(C=C1)N=CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
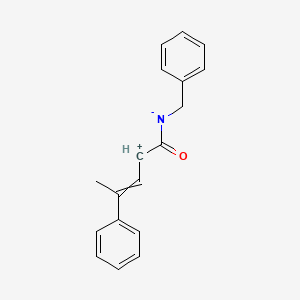
![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
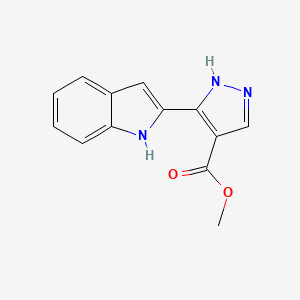
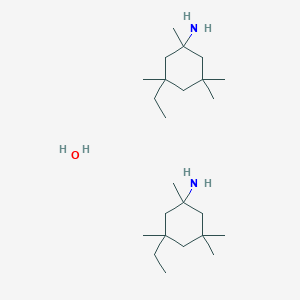
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
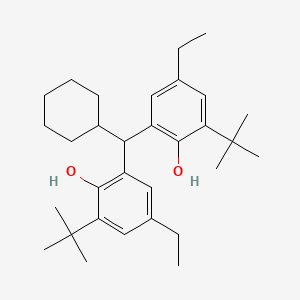
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
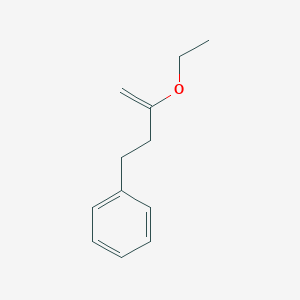
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
